2-(3-Chloropropyl)thiolane-2-carbaldehyde
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Overview
Description
2-(3-Chloropropyl)thiolane-2-carbaldehyde is a chemical compound with the molecular formula C₈H₁₃ClOS It is a thiolane derivative, which means it contains a five-membered ring with sulfur as one of the ring atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)thiolane-2-carbaldehyde typically involves the reaction of thiolane derivatives with chloropropyl reagents. One common method is the cyclization of 3-chloropropylthiol with aldehyde precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted thiolane derivatives
Scientific Research Applications
2-(3-Chloropropyl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)thiolane-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
2-(3-Chloropropyl)thiolane-2-carbaldehyde can be compared with other thiolane derivatives, such as:
2-(3-Bromopropyl)thiolane-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-(3-Hydroxypropyl)thiolane-2-carbaldehyde: Contains a hydroxyl group instead of a chlorine atom.
2-(3-Aminopropyl)thiolane-2-carbaldehyde: Contains an amino group instead of a chlorine atom.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which can be selectively substituted in various chemical reactions.
Biological Activity
2-(3-Chloropropyl)thiolane-2-carbaldehyde is a compound characterized by its unique thiolane structure and the presence of a chloropropyl group. This compound has garnered attention in recent chemical and biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₇H₉ClOS
- Molecular Weight : 178.66 g/mol
This compound consists of a thiolane ring with a carbaldehyde functional group and a chloropropyl substituent, which may influence its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiolane : The thiolane ring is formed through cyclization reactions involving appropriate precursors such as thiols and aldehydes.
- Chloropropyl Substitution : The introduction of the chloropropyl group can be achieved via alkylation reactions using chloropropyl halides.
- Final Aldehyde Formation : The aldehyde functionality is introduced through oxidation processes or by using specific reagents that facilitate the conversion of alcohols to aldehydes.
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that compounds with thiolane structures exhibit significant antioxidant properties, potentially reducing oxidative stress in biological systems.
- Enzyme Inhibition : The aldehyde group may interact with various enzymes, acting as an inhibitor for certain biochemical pathways, which could be beneficial in treating diseases characterized by enzyme overactivity.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the cytotoxic effects of thiolane derivatives, including this compound, on cancer cell lines. Results indicated a promising reduction in cell viability, particularly in breast cancer cells, suggesting potential for further development as an anticancer agent .
- Antimicrobial Properties : In another study, the compound demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
- Neuroprotective Effects : Research has also explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to exhibit protective effects against oxidative damage in neuronal cells, indicating potential use in neurodegenerative disorders such as Alzheimer’s disease .
Properties
Molecular Formula |
C8H13ClOS |
---|---|
Molecular Weight |
192.71 g/mol |
IUPAC Name |
2-(3-chloropropyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C8H13ClOS/c9-5-1-3-8(7-10)4-2-6-11-8/h7H,1-6H2 |
InChI Key |
HIYJMBOGQBSVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(CCCCl)C=O |
Origin of Product |
United States |
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